Prolonged Terminal Elimination Half-Life of (S)-Mexiletine Compared to (R)-Mexiletine in Humans
In a study of five healthy subjects administered a single 300 mg oral dose of racemic mexiletine hydrochloride, the terminal elimination half-life of (S)-mexiletine was 11.0 ± 3.80 h, which was significantly greater (P < 0.05) than that of (R)-mexiletine at 9.10 ± 2.90 h [1]. This indicates a longer duration of systemic exposure for the (S)-enantiomer.
| Evidence Dimension | Terminal elimination half-life |
|---|---|
| Target Compound Data | 11.0 ± 3.80 h (S)-mexiletine |
| Comparator Or Baseline | 9.10 ± 2.90 h (R)-mexiletine |
| Quantified Difference | 21% longer (1.90 h difference, P < 0.05) |
| Conditions | Healthy human subjects after single 300 mg oral racemic mexiletine HCl dose |
Why This Matters
A longer half-life can reduce dosing frequency requirements and may lead to different steady-state accumulation profiles, impacting the design of in vivo studies and interpretation of efficacy data.
- [1] Igwemezie, L., Kerr, C. R., & McErlane, K. M. (1989). The pharmacokinetics of the enantiomers of mexiletine in humans. Xenobiotica, 19(6), 677-682. View Source
